molecular formula C7H9BrN2 B15069539 (6-Bromo-4-methylpyridin-2-yl)methanamine

(6-Bromo-4-methylpyridin-2-yl)methanamine

Cat. No.: B15069539
M. Wt: 201.06 g/mol
InChI Key: LOPZKOUFDBDCMC-UHFFFAOYSA-N
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Description

(6-Bromo-4-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .

Scientific Research Applications

Chemistry

In organic synthesis, (6-Bromo-4-methylpyridin-2-yl)methanamine serves as a versatile building block for constructing more complex molecules. It is used in the development of novel azetidine derivatives with potential antibacterial and antifungal properties.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities. It has also been explored as a “biased agonist” of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies.

Industry

In material science, this compound is utilized in the synthesis of advanced materials. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry. Additionally, its derivatives have found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, its derivatives act as agonists or antagonists of specific receptors, such as the serotonin 5-HT1A receptor, influencing neurotransmitter pathways and exhibiting antidepressant-like effects. The molecular targets and pathways involved include binding to receptor sites and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-methylpyridin-2-yl)methanamine
  • (6-Bromopyridin-2-yl)methanamine
  • (4-methylpyridin-2-yl)methanamine

Uniqueness

(6-Bromo-4-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3

InChI Key

LOPZKOUFDBDCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)CN

Origin of Product

United States

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